molecular formula C14H11NO3S B8034273 1-(benzenesulfonyl)-1H-indol-2-ol

1-(benzenesulfonyl)-1H-indol-2-ol

Cat. No.: B8034273
M. Wt: 273.31 g/mol
InChI Key: AYGPHCWNEQVHRL-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1H-indol-2-ol (CAS: 1881327-89-4) is an indole derivative featuring a benzenesulfonyl group at the 1-position and a hydroxyl group at the 2-position of the indole scaffold. Its molecular formula is C₁₄H₁₁NO₃S, with a molecular weight of 273.31 g/mol . The compound is commercially available at 98% purity and is primarily used in research settings, particularly in medicinal chemistry for the development of enzyme inhibitors, such as transglutaminase 2 (TG2) inhibitors .

Properties

IUPAC Name

1-(benzenesulfonyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14-10-11-6-4-5-9-13(11)15(14)19(17,18)12-7-2-1-3-8-12/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGPHCWNEQVHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-1H-indol-2-ol typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 1-(benzenesulfonyl)-1H-indol-2-ol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-1H-indol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-1H-indol-2-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and physicochemical

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
1-(Benzenesulfonyl)-1H-indol-2-ol 1-Benzenesulfonyl, 2-OH C₁₄H₁₁NO₃S 1881327-89-4 273.31 TG2 inhibition research
1-(Benzenesulfonyl)-1H-indol-3-ol 1-Benzenesulfonyl, 3-OH C₁₄H₁₁NO₃S 1881331-22-1 273.31 Isomeric variant; unknown activity
1-Methyl-1H-indol-2-ol 1-Methyl, 2-OH C₉H₉NO 90563-58-9 147.17 Simpler structure; lacks sulfonyl group
1-(Benzenesulfonyl)indole-5-carbonitrile 1-Benzenesulfonyl, 5-CN C₁₅H₁₀N₂O₂S 144340-21-6 298.32 Cyano group enhances lipophilicity
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone 3-Indolyl, ethanone-sulfonyl C₁₆H₁₃NO₃S 292855-52-8 307.34 Acute toxicity (H302, H315)

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